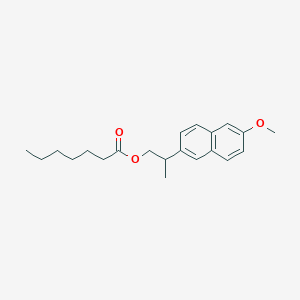
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester is an organic compound with the molecular formula C21H28O3 and a molecular weight of 328.45 g/mol . This compound is typically a colorless to pale yellow oily liquid . It is known for its unique chemical structure, which includes a heptanoic acid esterified with a 2-(6-methoxy-2-naphthalenyl)propyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester typically involves the esterification of heptanoic acid with 2-(6-methoxy-2-naphthalenyl)propanol. This reaction is usually carried out in the presence of a strong acid catalyst, such as sulfuric acid, under reflux conditions to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester can undergo various chemical reactions, including:
Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.
Reduction: The ester can be reduced to the corresponding alcohols.
Substitution: The methoxy group on the naphthalene ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products
Oxidation: Heptanoic acid and 2-(6-methoxy-2-naphthalenyl)propanoic acid.
Reduction: 2-(6-methoxy-2-naphthalenyl)propanol and heptanol.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester involves its interaction with specific molecular targets and pathways. The ester group can undergo hydrolysis to release the active components, which then interact with cellular targets to exert their effects. The methoxy group on the naphthalene ring may also play a role in modulating the compound’s activity .
Comparison with Similar Compounds
Similar Compounds
Heptanoic acid, 2-propyl-, methyl ester: Similar in structure but lacks the naphthalene ring.
Heptanoic acid, 2-methyl-, methyl ester: Contains a methyl group instead of the 2-(6-methoxy-2-naphthalenyl)propyl group.
Uniqueness
Heptanoic acid, 2-(6-methoxy-2-naphthalenyl)propyl ester is unique due to the presence of the 6-methoxy-2-naphthalenyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other heptanoic acid esters and contributes to its specific applications and activities .
Properties
Molecular Formula |
C21H28O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-(6-methoxynaphthalen-2-yl)propyl heptanoate |
InChI |
InChI=1S/C21H28O3/c1-4-5-6-7-8-21(22)24-15-16(2)17-9-10-19-14-20(23-3)12-11-18(19)13-17/h9-14,16H,4-8,15H2,1-3H3 |
InChI Key |
YSHXCTAWYAXTDM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCC(=O)OCC(C)C1=CC2=C(C=C1)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



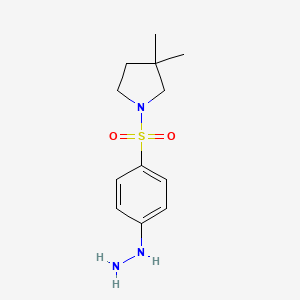
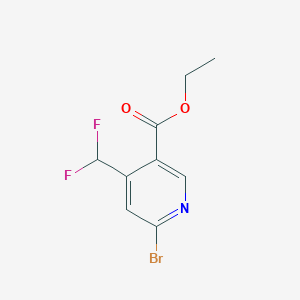
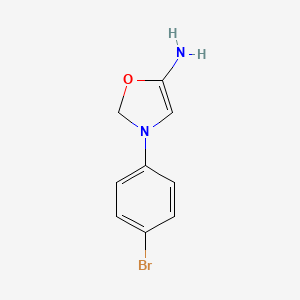
![2,3-Difluoro-1,4-diazabicyclo[2.2.2]octane](/img/structure/B14797143.png)
![6-[[[(6S,12aR)-4-(dimethylamino)-1,6,10,11,12a-pentahydroxy-6-methyl-3,12-dioxo-4,4a,5,5a-tetrahydrotetracene-2-carbonyl]amino]methylamino]-2-aminohexanoic acid](/img/structure/B14797154.png)

![2-[[2-Amino-5-(1-phenylethylsulfanyl)-[1,3]thiazolo[4,5-d]pyrimidin-7-yl]amino]-4-methylpentan-1-ol](/img/structure/B14797167.png)
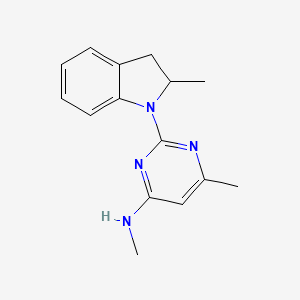
![N'-[(3E)-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-[2-(butan-2-yl)phenoxy]acetohydrazide](/img/structure/B14797171.png)
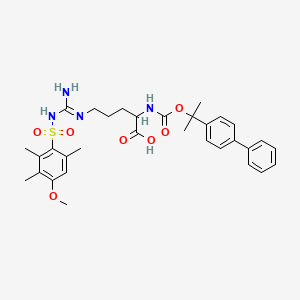
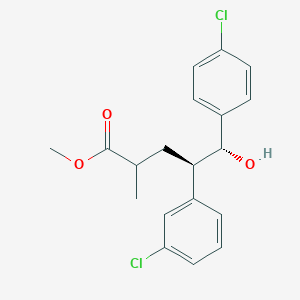

![Ethyl N-{[1-(4-carbamimidoylphenyl)-2-oxopyrrolidin-3-yl]carbamoyl}-beta-alaninate](/img/structure/B14797188.png)
